

The Environmental Impact of Acid Black 107: An In-depth Technical Guide

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Compound of Interest

Compound Name: Acid Black 107

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Executive Summary

Acid Black 107, a metal-complex azo dye, is widely utilized in the textile and leather industries for its excellent dyeing properties.[1][2][3] However, the environmental discharge of this and similar azo dyes poses a significant ecotoxicological threat. Azo dyes are known for their persistence in the environment, potential for bioaccumulation, and the formation of hazardous aromatic amines upon degradation.[4][5] These degradation byproducts can exhibit carcinogenic and mutagenic properties, raising substantial concerns for aquatic ecosystems and human health.[6][7][8] This technical guide provides a comprehensive overview of the environmental impact of **Acid Black 107**, detailing its properties, ecotoxicity, and the various methodologies employed for its degradation. Due to a notable lack of specific quantitative ecotoxicity data for **Acid Black 107** in publicly available literature, this guide also presents data for structurally similar azo dyes to provide a relevant toxicological context.

Introduction to Azo Dyes and Acid Black 107

Azo dyes represent the largest class of synthetic colorants used in a multitude of industrial applications.[9] Their chemical structure is characterized by the presence of one or more azo groups ($-N=N-$), which are linked to aromatic rings.[5] The stability of these compounds, which makes them desirable for dyeing, also contributes to their recalcitrance in the environment.[10]

Acid Black 107 is a water-soluble anionic dye that appears as a black powder, forming a blue-gray solution in water.^{[1][3]} It is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.^{[11][12]} Its classification as a metal-complex dye indicates the incorporation of a metal ion, typically chromium, into its molecular structure, which enhances its fastness properties.^[11]

Physicochemical Properties of Acid Black 107

A summary of the key physicochemical properties of **Acid Black 107** is presented in Table 1.

Property	Value	Reference(s)
C.I. Name	Acid Black 107	^[2]
CAS Number	12218-96-1	^[2]
Molecular Formula	C ₃₆ H ₁₉ CrN ₆ O ₁₁ S·H·Na	^[11]
Appearance	Black Powder	^{[1][3]}
Solubility	Water-soluble	^[1]
Application	Dyeing of wool, silk, and polyamide fibers	^{[11][12]}

Environmental Fate and Ecotoxicity

The environmental release of azo dyes is a significant concern due to their persistence and potential toxicity. The azo bond is relatively stable under aerobic conditions, leading to the accumulation of these dyes in water bodies.^[10] This can reduce light penetration, thereby inhibiting photosynthesis in aquatic plants and disrupting the entire aquatic food web.^[4]

Toxicity of Azo Des and their Degradation Products

The primary toxicological concern associated with azo dyes stems from their reductive cleavage, which leads to the formation of aromatic amines.^[5] This process can occur under anaerobic conditions in sediments and wastewater treatment plants, as well as within the mammalian liver and gut by azoreductase enzymes.^[7] Many aromatic amines are known or suspected carcinogens and mutagens.^{[6][8]}

While specific ecotoxicity data for **Acid Black 107** is scarce, the Material Safety Data Sheet (MSDS) indicates that mutagenicity has been reported, although detailed toxicological properties have not been thoroughly investigated.^[13] Another safety data sheet explicitly states "no data available" for toxicity to fish, daphnia, algae, and microorganisms.^[14] To provide a toxicological context, Table 2 summarizes available data for other acid and metal-complex azo dyes.

Table 2: Ecotoxicity Data for Selected Azo Dyes

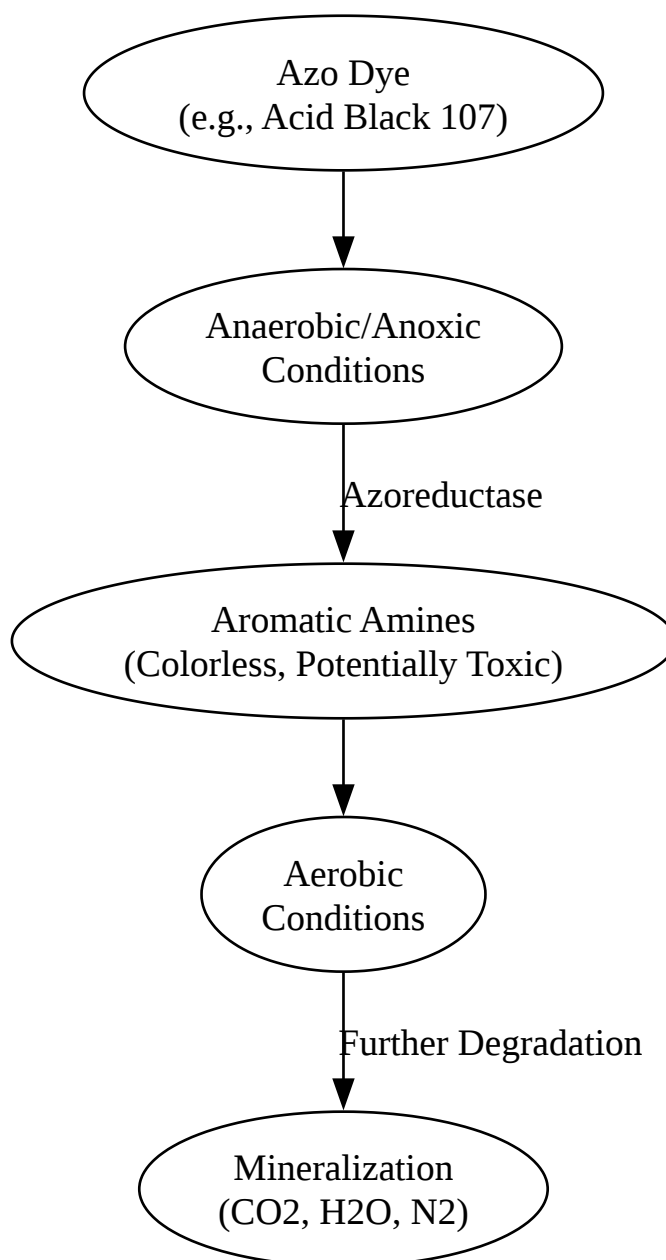
Dye Name	Test Organism	Endpoint	Value	Reference(s)
Acid Black 210	Daphnia similis	48h EC50	>100 mg/L	^[12]
Acid Black 210	Salmonella typhimurium TA98	Ames Test	Low mutagenic potency	^[12]
Reactive Black 5	Daphnia magna	48h LC50	>100 mg/L	^[15]
Acid Orange 7	Shewanella oneidensis	-	Cleavage of azo bond	^[16]
Metal Complex Dyes (general)	Fish	LC50	7 out of 27 tested had LC50 < 1 ppm	^[17]

Degradation of Acid Black 107

Various methods are being explored for the effective degradation of azo dyes from industrial effluents. These can be broadly categorized into biological and chemical (Advanced Oxidation Processes) methods.

Bioremediation

Bioremediation utilizes microorganisms such as bacteria, fungi, and algae to break down azo dyes.^{[17][18]} The initial and crucial step in the bioremediation of azo dyes is the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines.^[19] These amines can then be further degraded, often under aerobic conditions.^[18]

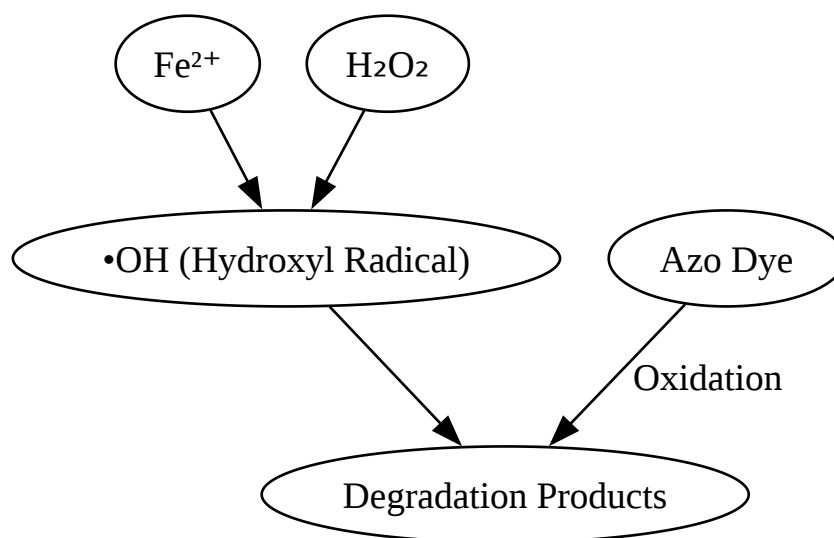


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Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals ($\bullet\text{OH}$).^{[20][21]} Common AOPs for dye degradation include Fenton/photo-Fenton processes and photocatalysis.

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous ions (Fe^{2+}) and hydrogen peroxide (H_2O_2) to generate hydroxyl radicals.[20] The photo-Fenton process enhances this reaction through the use of UV light.[20]



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Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO_2), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[22]

Experimental Protocols

Detailed methodologies for key experiments related to the ecotoxicity and degradation of azo dyes are provided below. These protocols are based on established methods for similar dyes and can be adapted for **Acid Black 107**.

Acute Immobilization Test with *Daphnia magna* (OECD 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate *Daphnia magna*. [23]

- Test Organism: *Daphnia magna* neonates (<24 hours old).

- **Test Substance Preparation:** A series of aqueous solutions of the test substance at different concentrations are prepared. A control group with no test substance is also included.
- **Exposure:** Daphnids are exposed to the test solutions for 48 hours in a static or semi-static system.
- **Observation:** The number of immobile daphnids is recorded at 24 and 48 hours.
- **Data Analysis:** The concentration that causes immobilization in 50% of the test population (EC50) is calculated.[\[23\]](#)

Algal Growth Inhibition Test (OECD 201)

This test assesses the toxicity of a substance to freshwater algae.[\[20\]](#)

- **Test Organism:** A suitable species of green algae, such as *Pseudokirchneriella subcapitata*.
- **Test Substance Preparation:** A geometric series of concentrations of the test substance is prepared in a nutrient-rich algal growth medium.
- **Exposure:** Algal cultures are exposed to the different concentrations of the test substance for 72 hours under controlled conditions of light and temperature.
- **Observation:** Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.
- **Data Analysis:** The concentration that inhibits algal growth by 50% (EC50) is determined.[\[20\]](#)

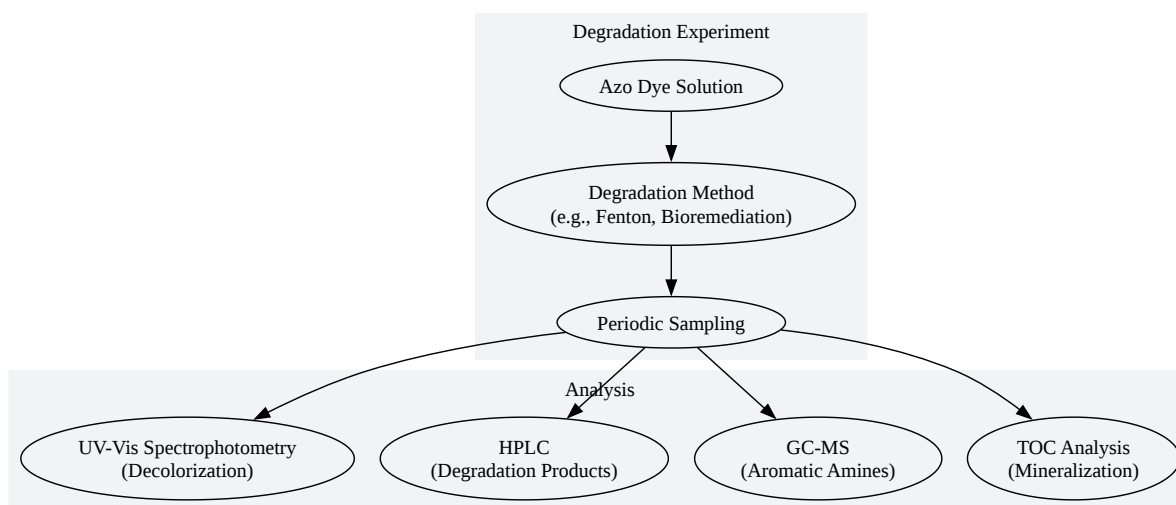
Fenton Degradation Protocol

- **Reaction Setup:** Prepare an aqueous solution of the azo dye at a known concentration in a reaction vessel.
- **Reagent Addition:** Add a predetermined amount of a ferrous salt (e.g., $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) to the solution and adjust the pH to the optimal range (typically acidic, around 3-4).
- **Initiation:** Add hydrogen peroxide (H_2O_2) to initiate the Fenton reaction. For photo-Fenton, irradiate the solution with a UV lamp.

- **Monitoring:** Withdraw samples at regular intervals and quench the reaction (e.g., by adding a strong base to raise the pH).
- **Analysis:** Analyze the samples to determine the extent of dye degradation. This is typically done by measuring the absorbance at the dye's maximum wavelength (λ_{max}) using a UV-Vis spectrophotometer. Mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.[\[20\]](#)

Analytical Methods for Degradation Monitoring

- **UV-Vis Spectrophotometry:** Used to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its λ_{max} .
- **High-Performance Liquid Chromatography (HPLC):** Employed to separate and quantify the parent dye and its degradation products.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Used to identify volatile and semi-volatile degradation products, particularly aromatic amines.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** Provides information on the changes in functional groups of the dye molecule during degradation.
- **Total Organic Carbon (TOC) Analysis:** Measures the total amount of organically bound carbon in a sample, providing an indication of the overall mineralization of the dye.[\[20\]](#)



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Signaling Pathways and Toxic Mechanisms

The toxicity of azo dyes and their metabolites is primarily linked to their ability to interact with cellular macromolecules, including DNA. The aromatic amines formed upon reductive cleavage of the azo bond can be metabolically activated to reactive electrophilic species that can form DNA adducts, leading to mutations and potentially cancer.[6]

While specific signaling pathways affected by **Acid Black 107** are not well-documented, studies on other aromatic amines suggest potential mechanisms. For instance, some aromatic amines can induce oxidative stress, leading to the activation of cellular stress response pathways such as the Keap1-Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.[24] Disruption of other signaling pathways involved in cell proliferation, apoptosis, and inflammation by aromatic amines has also been reported.[7]

Conclusion

Acid Black 107, like many other azo dyes, represents a potential environmental hazard due to its persistence and the formation of toxic aromatic amines upon degradation. While specific ecotoxicity data for this dye is limited, the known toxicological profiles of similar compounds and their degradation products warrant a precautionary approach to its handling and disposal. Effective degradation of **Acid Black 107** from industrial wastewater is crucial to mitigate its environmental impact. Both bioremediation and advanced oxidation processes have shown promise in degrading azo dyes, although optimization of these processes for specific industrial effluents is necessary. Further research is critically needed to fill the knowledge gaps regarding the specific ecotoxicity and metabolic fate of **Acid Black 107** to enable a more comprehensive risk assessment and the development of targeted remediation strategies.

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